(R)-3-(Allyloxy)pyrrolidine hydrochloride
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Overview
Description
®-3-(Allyloxy)pyrrolidine hydrochloride is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties
Mechanism of Action
Target of Action
The primary targets of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be versatile organocatalysts for various asymmetric reactions . They can be encapsulated into porous materials to construct novel heterogeneous catalysts .
Mode of Action
The exact mode of action of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that pyrrolidine derivatives can activate aldehydes or ketones, which is crucial for various asymmetric catalytic processes .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be involved in a series of asymmetric catalytic processes, including aldol reaction, mannich reaction, michael reaction, diels–alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine, a related compound, is known to be a colorless liquid that is miscible with water and most organic solvents .
Result of Action
The molecular and cellular effects of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives have been incorporated into porous materials to construct heterogeneous catalysts, indicating their potential role in catalysis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that environmental factors can significantly affect gene regulation, which could potentially influence the action of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Allyloxy)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Allylation: The introduction of the allyloxy group is achieved through an allylation reaction. This involves the reaction of the pyrrolidine with an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(Allyloxy)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(Allyloxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyloxy group to other functional groups, such as alcohols or alkanes.
Substitution: The allyloxy group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized pyrrolidines.
Scientific Research Applications
®-3-(Allyloxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials, including polymers and ionic liquids.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring used in various chemical reactions.
N-Allylpyrrolidine: Similar to ®-3-(Allyloxy)pyrrolidine but lacks the chiral center.
Pyrrolinium Salts: Compounds with a positively charged nitrogen atom, used in ionic liquid crystals.
Uniqueness
®-3-(Allyloxy)pyrrolidine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3R)-3-prop-2-enoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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